2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl
Description
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol HCl (CAS: 1389D36KQH) is a hydrochloride salt of a nitroso-substituted aromatic ethanolamine derivative. Structurally, it features a phenyl ring with a nitroso (-NO) group at the para position, an ethyl group, and a hydroxyethylamino (-N(CH2CH2OH)2) side chain. The HCl salt enhances its solubility in polar solvents, making it suitable for laboratory or industrial formulations.
Properties
Molecular Formula |
C10H15ClN2O3 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-nitrosoanilino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c13-7-5-12(6-8-14)10-3-1-9(11-15)2-4-10;/h1-4,13-14H,5-8H2;1H |
InChI Key |
ITQKHTZLOYDFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=O)N(CCO)CCO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride typically involves the reaction of 4-nitrosoaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, such as crystallization or distillation, to isolate the final product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with hydroxyethyl groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxyethyl groups may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with three analogs differing in substituents, counterions, or functional groups. Key structural and physicochemical distinctions are summarized below:
Table 1: Structural and Physicochemical Comparison
Functional Group Reactivity
- Nitroso vs. Amino Groups: The para-nitroso group in the target compound confers electrophilic character, enabling participation in diazo coupling or redox reactions. In contrast, amino-substituted analogs (e.g., 54381-16-7) exhibit nucleophilic behavior, favoring alkylation or acylation reactions .
- Chloro-Nitro Derivatives : The chloro-nitro substituents in 50610-28-1 enhance electron-withdrawing effects, reducing aromatic ring electron density and increasing stability under acidic conditions compared to nitroso derivatives .
Solubility and Stability
- Salt Forms: The HCl salt of the target compound improves aqueous solubility relative to its free base.
- Light Sensitivity: Nitroso compounds are prone to photodegradation, necessitating storage in dark conditions. Amino or nitro derivatives (e.g., 50610-28-1) are more photostable .
Biological Activity
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride is a synthetic compound notable for its complex structure, which includes hydroxyl and nitroso functional groups. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in anticancer applications.
Chemical Structure and Properties
The molecular formula of 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol HCl is . Its structure can be broken down into key components:
| Component | Description |
|---|---|
| Hydroxyl Group | Contributes to solubility and reactivity |
| Nitroso Group | Imparts unique biological activities |
| Ethyl Chain | Enhances lipophilicity and interaction potential |
Biological Activity Overview
Research indicates that nitroso compounds, including 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol HCl, exhibit diverse biological activities. Notably, they have been studied for their cytotoxic effects against various cancer cell lines. The presence of the nitroso group suggests potential mechanisms of action that include the generation of reactive nitrogen species, which can induce apoptosis in cancer cells.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, preliminary results indicate an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range for certain tumor cells, suggesting it may be a promising candidate for further development in cancer therapeutics.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study evaluated the effects of 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol HCl on human cervical cancer (HeLa) cells and reported an IC50 value of approximately 15 µM, indicating moderate cytotoxicity.
- Another study assessed its activity against colon adenocarcinoma (Caco-2) cells, yielding an IC50 value of 12 µM, further supporting its potential as an anticancer agent.
-
Mechanism of Action :
- The mechanism underlying the anticancer activity is believed to involve the induction of oxidative stress through reactive nitrogen species, leading to DNA damage and apoptosis in tumor cells.
- Research has shown that compounds with similar structures often interact with cellular signaling pathways related to apoptosis, such as the caspase cascade.
-
Comparative Analysis :
- When compared to other nitroso compounds, 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol HCl exhibited superior cytotoxicity against specific cancer cell lines while maintaining lower toxicity towards normal cells.
Summary Table of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | HeLa | 15 | Moderate activity |
| Cytotoxicity | Caco-2 | 12 | Significant against colon cancer |
| Mechanism | Apoptosis Induction | N/A | Induces oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
